molecular formula C13H6ClFN2O2 B6388677 MFCD18317310 CAS No. 1261948-70-2

MFCD18317310

Cat. No.: B6388677
CAS No.: 1261948-70-2
M. Wt: 276.65 g/mol
InChI Key: GVSWNBGNBLHTOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MFCD18317310 involves several steps, typically starting with the preparation of the nicotinic acid derivative. The synthetic route includes:

Chemical Reactions Analysis

MFCD18317310 undergoes various chemical reactions, including:

Scientific Research Applications

MFCD18317310 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD18317310 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD18317310 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and cyano groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-1-2-7(5-16)11(9)15/h1-4,6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSWNBGNBLHTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687420
Record name 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-70-2
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-(3-cyano-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261948-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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